

An In-depth Technical Guide to 1-(Bromomethyl)-2-(benzyloxy)-5-bromobenzene

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Compound of Interest

Compound Name: 2-Benzyloxy-5-bromobenzylbromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene, including its nomenclature, physicochemical properties, synthesis, and potential applications in research and drug development.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound commonly referred to as **2-Benzyloxy-5-bromobenzylbromide** is 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene.

The chemical structure consists of a benzene ring substituted with a bromomethyl group at position 1, a benzyloxy group at position 2, and a bromine atom at position 5.

- Molecular Formula: C₁₄H₁₂Br₂O
- Molecular Weight: 356.05 g/mol
- CAS Number: Not available.

Physicochemical Data

While specific experimental data for 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene is not readily available in the public domain, the following table presents data for structurally related

compounds to provide an estimation of its properties.

Property	2-Bromobenzyl bromide[1][2]	1-(Benzyloxy)-4-(bromomethyl)benzene[3][4]	2-(Benzyloxy)-5-bromobenzoic acid[5][6]
Molecular Formula	C ₇ H ₆ Br ₂	C ₁₄ H ₁₃ BrO	C ₁₄ H ₁₁ BrO ₃
Molecular Weight	249.93 g/mol	277.16 g/mol	307.14 g/mol
Melting Point	29-32 °C	Not available	Not available
Boiling Point	129 °C at 19 mmHg	Not available	Not available
Refractive Index	n ₂₀ /D 1.619	Not available	Not available

Synthesis of 1-(Bromomethyl)-2-(benzyloxy)-5-bromobenzene

The primary synthetic route to 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene is through the free-radical bromination of the benzylic methyl group of a precursor, 2-(benzyloxy)-5-bromotoluene. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.[7][8]

This protocol is a generalized procedure and may require optimization for the specific substrate.

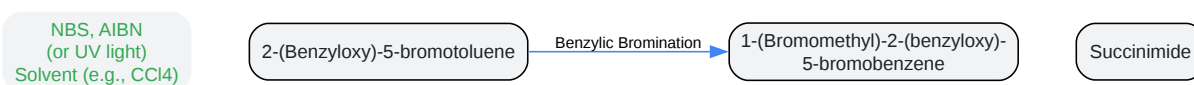
Materials:

- 2-(Benzyloxy)-5-bromotoluene (starting material)
- N-Bromosuccinimide (NBS) (1.1 equivalents)
- Azobisisobutyronitrile (AIBN) (0.05 equivalents)
- Carbon tetrachloride (CCl₄) or a greener alternative solvent like acetonitrile.[9]

- Anhydrous sodium sulfate or magnesium sulfate
- Reaction flask, reflux condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(benzyloxy)-5-bromotoluene (1 equivalent) in the chosen solvent.
- Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and AIBN (0.05 equivalents) to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
- Extraction: Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Concentrate the organic phase under reduced pressure to yield the crude product. The crude 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene can be further purified by recrystallization or column chromatography.



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Caption: Synthesis of 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene.

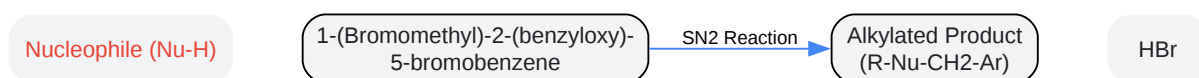
Applications in Drug Development and Organic Synthesis

Benzyl bromides are versatile reagents in organic synthesis, primarily serving as alkylating agents to introduce the benzyl moiety into a target molecule. The bromine atom at the benzylic position is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. [10]

Role as an Alkylating Agent:

1-(Bromomethyl)-2-(benzyloxy)-5-bromobenzene can be used to introduce the 2-(benzyloxy)-5-bromobenzyl group onto various nucleophiles such as alcohols, phenols, amines, and thiols. This is a common strategy in medicinal chemistry to synthesize complex molecules with potential biological activity. The benzyloxy group can also serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later stage of the synthesis.

The presence of the bromine atom on the aromatic ring provides an additional site for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the synthesis of a diverse library of compounds for drug screening.



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Caption: General nucleophilic substitution reaction.

Safety and Handling

Substituted benzyl bromides are generally considered to be lachrymators and skin irritants. It is essential to handle 1-(bromomethyl)-2-(benzyloxy)-5-bromobenzene in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

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